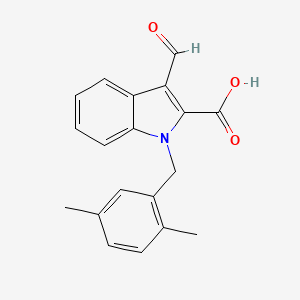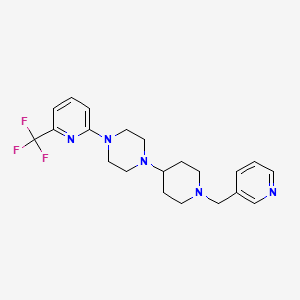
Cyclohexylmethyl-methylcarbamoyl chloride
Vue d'ensemble
Description
Cyclohexylmethyl-methylcarbamoyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals . This compound is characterized by its reactivity due to the presence of both a carbamoyl chloride group and a cyclohexylmethyl group.
Mécanisme D'action
Target of Action
Cyclohexylmethyl-methylcarbamoyl chloride is a complex organic compound. Carbamoyl chlorides, a class of compounds to which this compound belongs, are known to participate in a diverse range of transition metal-catalyzed transformations .
Mode of Action
Carbamoyl chlorides are known to participate in radical initiated reactions, cross-coupling, and annulation reaction modes, as well as c–h functionalization . These reactions can lead to the formation of amide-functionalized organic frameworks .
Biochemical Pathways
The compound’s involvement in various transition metal-catalyzed transformations suggests that it may influence a wide range of biochemical processes .
Result of Action
Given its potential role in the synthesis of amide-functionalized organic frameworks , it may contribute to the formation of complex organic structures with potential applications in pharmaceutical and natural product synthesis .
Analyse Biochimique
Biochemical Properties
Carbamoyl chlorides, a class of compounds to which Cyclohexylmethyl-methylcarbamoyl chloride belongs, are known to participate in a diverse range of transition metal-catalyzed transformations . These transformations can involve interactions with various enzymes and proteins, leading to the formation of amide-functionalized organic frameworks .
Molecular Mechanism
As a carbamoyl chloride, it may participate in reactions involving radical initiation, cross-coupling, annulation, and C–H functionalization . These reactions can lead to changes in gene expression and enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl-methylcarbamoyl chloride can be synthesized through the reaction of cyclohexylmethylamine with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylmethyl-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylmethylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Anhydrous solvents like dichloromethane or toluene
Conditions: Anhydrous conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Carbamates: Formed from the reaction with alcohols
Applications De Recherche Scientifique
Cyclohexylmethyl-methylcarbamoyl chloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a cyclohexylmethyl group.
Cyclohexanecarbonyl chloride: Contains a carbonyl chloride group attached to a cyclohexane ring.
Uniqueness: Cyclohexylmethyl-methylcarbamoyl chloride is unique due to the presence of both a cyclohexylmethyl group and a carbamoyl chloride group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides .
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSOAYFGZHYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
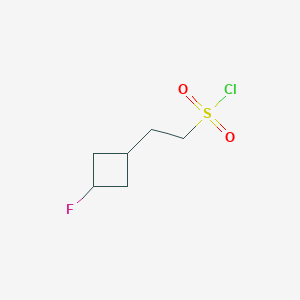
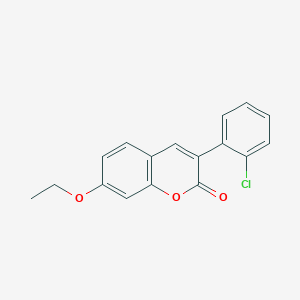
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2919407.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
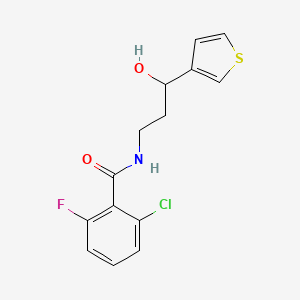
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919419.png)


![13-chloro-5-(thiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2919423.png)
